molecular formula C6H9N3 B1371510 4-Cyclopropyl-1H-pyrazol-3-amine CAS No. 673475-74-6

4-Cyclopropyl-1H-pyrazol-3-amine

Cat. No. B1371510
M. Wt: 123.16 g/mol
InChI Key: MVVJHFJQYGHJMW-UHFFFAOYSA-N
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Description

“4-Cyclopropyl-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 673475-74-6 . Its molecular weight is 123.16 . The IUPAC name for this compound is 4-cyclopropyl-1H-pyrazol-3-ylamine . It is a solid substance .


Synthesis Analysis

While specific synthesis methods for “4-Cyclopropyl-1H-pyrazol-3-amine” were not found, there are general methods for synthesizing pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The InChI code for “4-Cyclopropyl-1H-pyrazol-3-amine” is 1S/C6H9N3/c7-6-5(3-8-9-6)4-1-2-4/h3-4H,1-2H2,(H3,7,8,9) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-Cyclopropyl-1H-pyrazol-3-amine” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Reactivity in Catalyzed Arylations

4-Cyclopropyl-1H-pyrazol-3-amine derivatives exhibit significant reactivity in palladium-catalyzed direct arylations. These compounds, particularly those bearing a cyclopropyl group at C3-position and an amino substituent at C5, have been successfully employed in regioselective C4-arylated pyrazoles synthesis. This process demonstrates tolerance to various functional groups, including electron-withdrawing and electron-donating groups, enabling the creation of diverse compounds without decomposing the cyclopropyl unit or forming amination products (Sidhom et al., 2018).

Antimicrobial Properties

A series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These derivatives showed potent antimicrobial activities, highlighting their potential as therapeutic agents. This research also explored the structure–activity relationships (SARs) to improve their efficacy (Raju et al., 2010).

Multicomponent Domino Reactions in Aqueous Media

4-Cyclopropyl-1H-pyrazol-3-amine derivatives have been synthesized using L-proline-catalyzed, on-water four-component domino reactions. This method efficiently produces a library of 4H-pyrano[2,3-c]pyrazol-6-amines, highlighting the compound's versatility in creating densely functionalized heterocycles (Prasanna et al., 2013).

Design and Biological Evaluation

The design and biological evaluation of 3-aryl-4-alkylpyrazol-5-amines, based on pyrazol-5-amine derivatives, have been explored for antitumor activities. These compounds, particularly compound 5h, showed significant anti-proliferation activities against tumor cells, suggesting their potential in novel antitumor drug development (Ma et al., 2020).

Bicyclization Approaches to Diverse Derivatives

A four-component bicyclization strategy was developed to synthesize pyrazolo[3,4-b]pyridine derivatives. This method allowed for the creation of multicyclic pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones, showcasing the structural diversity achievable with 4-Cyclopropyl-1H-pyrazol-3-amine derivatives (Tu et al., 2014).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazole derivatives, including “4-Cyclopropyl-1H-pyrazol-3-amine”, have attracted the attention of many researchers due to their diverse pharmacological activities . Future research may focus on developing new synthetic routes towards pyrazole derivatives and exploring their biological and medicinal potential .

properties

IUPAC Name

4-cyclopropyl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-6-5(3-8-9-6)4-1-2-4/h3-4H,1-2H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVJHFJQYGHJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635006
Record name 4-Cyclopropyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-1H-pyrazol-3-amine

CAS RN

673475-74-6
Record name 4-Cyclopropyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 7 g (0.3 mol) of freshly cut sodium chunks in 220 mL dry ether under nitrogen and external ice cooling was added a solution of 25 mL (0.3 mol) ethyl formate followed by a solution of 25 g (0.3 mol) cyclopropylacetonitrile in 50 mL dry ether, and the mixture was stirred at room temperature for 2 days. 19 mL (0.3 mol) glacial acetic acid was added whilst maintaining the internal temperature at 10-12° C., the solids were filtered off and the filtrate was concentrated at below 20° C. The residue was treated with 300 mL (0.6 mol) 2 M hydrazine in THF, 5 mL glacial acetic acid and heated at reflux for 2 hours. After cooling, the mixture was concentrated and the desired product was obtained by kugelrohr distillation. The product was used in the next step without further purification.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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25 mL
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reactant
Reaction Step One
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Quantity
220 mL
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solvent
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25 g
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reactant
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300 mL
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reactant
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0 (± 1) mol
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5 mL
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50 mL
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19 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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